

An In-depth Technical Guide to 5-iodopentan-2-ol

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Compound of Interest

Compound Name: 2-Pentanol, 5-iodo-

Cat. No.: B3058609

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This technical guide provides a comprehensive overview of 5-iodopentan-2-ol, including its nomenclature, physicochemical properties, a proposed synthesis protocol, and a visual representation of its synthesis pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Synonyms

The compound with the structure corresponding to "2-Pentanol, 5-iodo-" is systematically named according to IUPAC nomenclature as 5-iodopentan-2-ol.^[1] This name accurately reflects the five-carbon pentane chain with an iodine atom at the fifth carbon and a hydroxyl group at the second carbon.

Several synonyms are also used to refer to this compound in literature and chemical databases:

- 5-iodo-2-pentanol^[1]
- 5-iodo-pentan-2-ol^[1]
- 5-jodpentan-2-ol^[1]
- 5-ヨードペンタン-2-オール (Japanese)^[1]

Physicochemical Properties

Quantitative data for 5-iodopentan-2-ol is not readily available in experimental literature. The following table summarizes the known and predicted physicochemical properties. It is important to note that some values are computed predictions and should be used with this consideration.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ IO	[1]
Molecular Weight	214.046 g/mol	[1]
Boiling Point	Not Available	[1]
Melting Point	Not Available	[1]
Density	Not Available	[1]

Proposed Synthesis of 5-iodopentan-2-ol from Tetrahydrofurfuryl Alcohol

A plausible and efficient method for the synthesis of 5-iodopentan-2-ol is through the ring-opening of a suitable precursor, such as tetrahydrofurfuryl alcohol, using a hydroiodic acid. This reaction proceeds via the protonation of the alcohol, followed by the cleavage of the ether linkage and subsequent iodination.

Experimental Protocol

Materials and Reagents:

- Tetrahydrofurfuryl alcohol
- Concentrated Hydroiodic Acid (57%)
- Sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Diethyl ether
- Distilled water

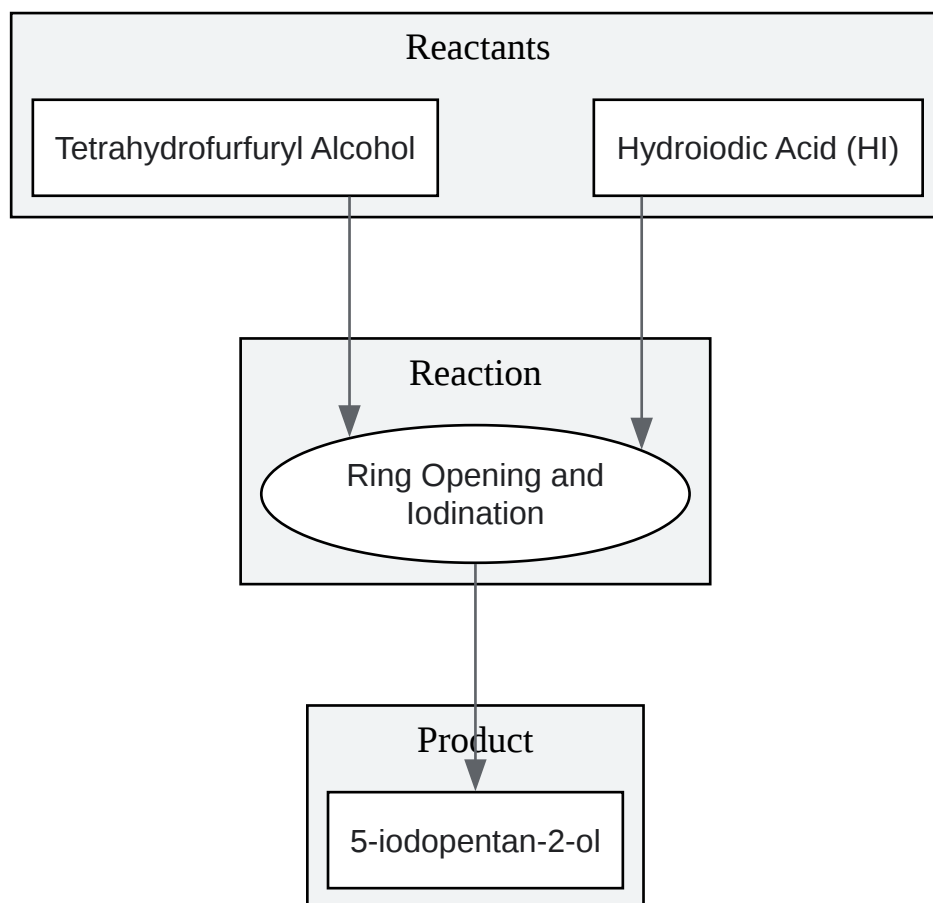
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 0.1 mol of tetrahydrofurfuryl alcohol.
- **Addition of Reagent:** Slowly add 0.2 mol of concentrated hydroiodic acid to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.
- **Reflux:** Once the addition is complete, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether.
- **Washing:** Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to obtain pure 5-iodopentan-2-ol.

Synthesis Pathway Diagram

The following diagram illustrates the proposed synthesis of 5-iodopentan-2-ol from tetrahydrofurfuryl alcohol.



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Proposed synthesis of 5-iodopentan-2-ol.

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References

- 1. chemsynthesis.com [chemsynthesis.com]
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